3-Phenoxypropanal

Description

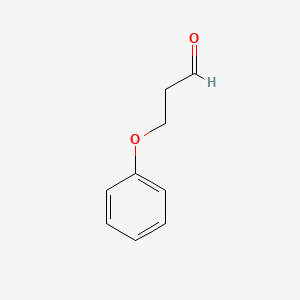

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenoxypropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXQETGAVVOTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenoxypropanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropanal, a bifunctional organic molecule, possesses both an aldehyde and a phenoxy ether moiety, rendering it a versatile building block in organic synthesis. Its structural attributes offer multiple avenues for chemical modification, making it a molecule of interest in the development of novel chemical entities, particularly within the pharmaceutical and fragrance industries. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Chemical Structure and Identifiers

This compound is characterized by a propanal chain where the oxygen atom at the 3-position is linked to a phenyl group, forming a phenoxy ether.

Systematic Name (IUPAC): this compound[1]

Chemical Formula: C₉H₁₀O₂[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Table of Chemical Identifiers

| Identifier | Value |

| CAS Number | 22409-86-5[1] |

| Molecular Weight | 150.17 g/mol [1] |

| InChI | InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2[1] |

| InChIKey | PAXQETGAVVOTSQ-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C=C1)OCCC=O[1] |

| Synonyms | 3-Phenoxypropionaldehyde, Propanal, 3-phenoxy-[1] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in the literature. The following table includes computed properties from reliable chemical databases, which can serve as estimations for experimental design.

Table of Physicochemical Properties (Computed)

| Property | Value | Source |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 150.068079557 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 106 | PubChem[1] |

Spectroscopic Data (Predicted)

Due to the scarcity of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on its chemical structure. These predictions are valuable for the tentative identification of the compound in reaction mixtures and for guiding the analysis of experimentally obtained spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the two methylene groups of the propyl chain.

-

Aldehydic Proton (CHO): A triplet around δ 9.8 ppm, due to coupling with the adjacent methylene group.

-

Aromatic Protons (C₆H₅): A complex multiplet pattern between δ 6.9 and 7.4 ppm. The protons ortho to the ether linkage will be the most shielded, while the para proton will be intermediate, and the meta protons the most deshielded.

-

Methylene Protons (OCH₂): A triplet around δ 4.2 ppm, coupled to the adjacent methylene group.

-

Methylene Protons (CH₂CHO): A triplet of triplets (or a more complex multiplet) around δ 2.9 ppm, coupled to both the aldehydic proton and the other methylene group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 200 ppm.

-

Aromatic Carbons (C₆H₅): Four signals are expected in the aromatic region (δ 110-160 ppm), with the carbon attached to the ether oxygen (ipso-carbon) appearing around δ 158 ppm.

-

Methylene Carbon (OCH₂): A signal around δ 65 ppm.

-

Methylene Carbon (CH₂CHO): A signal around δ 45 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be characterized by the stretching vibrations of its key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O-C Stretch (Aryl Ether): A strong, characteristic absorption around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 150 would be expected. Key fragmentation pathways would likely involve:

-

Loss of the formyl radical (•CHO): Leading to a fragment at m/z 121.

-

Cleavage of the ether bond: Generating a phenoxy radical (•OC₆H₅, m/z 93) and a C₃H₅O⁺ fragment (m/z 57), or a phenol cation (C₆H₅OH⁺•, m/z 94) through rearrangement.

-

McLafferty rearrangement: If sterically feasible, this could lead to the formation of a radical cation of phenol (m/z 94) and the elimination of acrolein.

Synthesis and Reactivity

Synthesis

The most direct and common method for the synthesis of this compound is the oxa-Michael addition (or conjugate addition) of phenol to acrolein.[2] This reaction involves the nucleophilic attack of the phenoxide ion onto the β-carbon of the α,β-unsaturated aldehyde, acrolein.

Caption: Synthetic pathway to this compound via Oxa-Michael addition.

Experimental Protocol: General Procedure for Oxa-Michael Addition of Phenol to Acrolein

-

Materials: Phenol, acrolein, a suitable base (e.g., triethylamine, sodium hydroxide, or a basic ion-exchange resin), and a solvent (e.g., toluene, acetonitrile, or no solvent).

-

Procedure:

-

To a solution or suspension of phenol and the base in the chosen solvent, acrolein is added dropwise at a controlled temperature (often ranging from room temperature to slightly elevated temperatures).

-

The reaction mixture is stirred for a period of time until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched (e.g., with a mild acid if a strong base was used) and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

-

-

Causality behind Experimental Choices: The choice of base is critical; a weak base like triethylamine can catalyze the reaction reversibly, while a strong base like sodium hydroxide will generate the phenoxide irreversibly, potentially leading to higher yields but also side reactions. The dropwise addition of acrolein helps to control the exothermic nature of the reaction and minimize polymerization of the highly reactive acrolein.

Reactivity

The reactivity of this compound is dominated by its aldehyde functional group, with the phenoxy ether moiety being relatively stable.

Caption: Key reactions of the aldehyde group in this compound.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-phenoxypropanoic acid, using various oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or Tollens' reagent.

-

Reduction: The aldehyde can be reduced to the primary alcohol, 3-phenoxypropan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This includes Grignard reagents and organolithium compounds to form secondary alcohols, the Wittig reaction to form alkenes, and the formation of cyanohydrins upon treatment with hydrogen cyanide.

-

Reductive Amination: this compound can react with primary or secondary amines in the presence of a reducing agent (such as sodium cyanoborohydride) to form the corresponding secondary or tertiary amines. This is a powerful method for introducing the phenoxypropyl moiety into more complex molecules.

Applications in Drug Development and Organic Synthesis

While specific examples of this compound as a direct precursor to a marketed drug are not widely documented, its structural motifs are present in various biologically active compounds. Aldehydes are recognized as important intermediates in the pharmaceutical industry.[3] Aromatic aldehydes, in particular, are used in the synthesis of a variety of therapeutic agents.[1]

-

As a Versatile Intermediate: The dual functionality of this compound makes it a valuable intermediate. The aldehyde can be transformed into a variety of other functional groups, while the phenoxy group can be part of a larger pharmacophore or can be further functionalized on the aromatic ring.

-

Scaffold for Novel Compounds: The phenoxypropanol or phenoxypropylamine backbone, readily accessible from this compound, can serve as a scaffold for the synthesis of new chemical libraries for drug discovery. These scaffolds can be decorated with various substituents to explore structure-activity relationships (SAR).

-

Potential in Fragrance and Flavor: Aldehydes are widely used in the fragrance and flavor industry. While the sensory properties of this compound itself are not extensively described, related structures suggest it may possess interesting olfactory characteristics.

Safety and Handling

-

General Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory tract. They may also be sensitizers. Ethers are typically flammable.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

-

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

Keep away from ignition sources.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from oxidizing agents and strong acids or bases.

-

Conclusion

This compound is a valuable, albeit under-documented, chemical entity with significant potential in synthetic chemistry. Its straightforward synthesis via the oxa-Michael addition and the versatile reactivity of its aldehyde group make it an attractive building block for the construction of more complex molecules. For researchers in medicinal chemistry and drug development, this compound offers a platform for the creation of novel compounds with potential therapeutic applications. Further investigation into its experimental properties and reactivity is warranted to fully exploit its synthetic utility.

References

A Guide to the Spectroscopic Characterization of 3-Phenoxypropanal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-phenoxypropanal. In the absence of publicly available experimental spectra, this document serves as a theoretical framework for anticipating and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the molecular structure of this compound and drawing on established principles of spectroscopic analysis, this guide offers valuable insights for researchers involved in the synthesis, identification, and quality control of this and related molecules. The methodologies and theoretical data presented herein are designed to be a practical resource for scientists in the pharmaceutical and chemical research sectors.

Introduction to this compound and its Spectroscopic Analysis

This compound, with the molecular formula C₉H₁₀O₂, is an organic compound characterized by a phenoxy group linked to a propanal moiety via an ether bond. Its structure suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. The precise elucidation of its molecular structure is paramount for its intended applications, and spectroscopic techniques are the cornerstone of this characterization.

This guide will explore the theoretical underpinnings of ¹H NMR, ¹³C NMR, IR, and MS as they apply to this compound. For each technique, we will discuss the principles, a standardized experimental protocol, and a detailed prediction of the expected spectral features.

Molecular Structure of this compound

Caption: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) reveals the number of neighboring protons. The integration of the signal corresponds to the number of protons giving rise to that signal.

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aldehydic-H | 9.8 | Triplet (t) | ~1.5 | 1H |

| Aromatic-H (ortho) | 6.9 - 7.0 | Doublet (d) or Multiplet (m) | ~7-9 | 2H |

| Aromatic-H (meta) | 7.2 - 7.3 | Triplet (t) or Multiplet (m) | ~7-9 | 2H |

| Aromatic-H (para) | 6.8 - 6.9 | Triplet (t) or Multiplet (m) | ~7-9 | 1H |

| -O-CH₂- | 4.2 | Triplet (t) | ~6 | 2H |

| -CH₂-CHO | 2.9 | Doublet of Triplets (dt) | ~1.5, ~6 | 2H |

Justification of Predicted ¹H NMR Data:

-

Aldehydic Proton (CHO): The proton attached to the carbonyl carbon is highly deshielded and is expected to appear far downfield, typically in the range of 9-10 ppm.[1][2] It will likely be a triplet due to coupling with the adjacent methylene protons.

-

Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (6.5-8.0 ppm). The ortho and para protons are expected to be slightly upfield compared to the meta protons due to the electron-donating effect of the ether oxygen.

-

Methylene Protons (-O-CH₂-): The methylene group attached to the ether oxygen will be deshielded and is predicted to resonate around 4.2 ppm as a triplet, coupled to the adjacent methylene group.

-

Methylene Protons (-CH₂-CHO): The methylene group adjacent to the aldehyde will be deshielded by the carbonyl group and is expected around 2.9 ppm. It will appear as a doublet of triplets due to coupling with both the aldehydic proton and the other methylene group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. The chemical shift of a carbon atom is indicative of its electronic environment.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum to single lines for each carbon.

Predicted ¹³C NMR Spectrum of this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~200 |

| Aromatic (C-O) | ~158 |

| Aromatic (ortho) | ~114 |

| Aromatic (meta) | ~129 |

| Aromatic (para) | ~121 |

| -O-CH₂- | ~65 |

| -CH₂-CHO | ~43 |

Justification of Predicted ¹³C NMR Data:

-

Carbonyl Carbon: The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield, around 200 ppm.[1]

-

Aromatic Carbons: The carbon attached to the ether oxygen will be the most downfield of the aromatic carbons. The other aromatic carbons will appear in the typical range of 110-160 ppm.

-

Aliphatic Carbons: The carbon attached to the ether oxygen (-O-CH₂-) will be more deshielded than the other aliphatic carbon due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy

Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify the functional groups.

Predicted IR Spectrum of this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium, sharp |

| C=O stretch (aldehyde) | 1720-1740 | Strong, sharp |

| C=C stretch (aromatic) | 1450-1600 | Medium to weak |

| C-O-C stretch (ether) | 1200-1250 (asymmetric) and 1000-1050 (symmetric) | Strong |

| C-H bend (alkane) | 1350-1480 | Medium |

| C-H out-of-plane bend (aromatic) | 690-900 | Strong |

Justification of Predicted IR Data:

-

Aldehyde Group: The presence of the aldehyde is confirmed by the characteristic C=O stretch around 1725 cm⁻¹ and the two C-H stretching bands of the aldehydic proton around 2720 and 2820 cm⁻¹.[3][4]

-

Phenoxy Group: The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The strong C-O-C stretching of the ether linkage is expected to show two bands.

-

Aliphatic Chain: The C-H bending and stretching vibrations of the methylene groups will also be present.

Mass Spectrometry (MS)

Principles of Mass Spectrometry

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

-

Ionization: The sample is ionized, commonly using electron ionization (EI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum of this compound

The molecular weight of this compound (C₉H₁₀O₂) is 150.17 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 150.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Justification of Predicted Fragmentation:

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is a common fragmentation pathway for aldehydes, but in this case, cleavage of the ether bond is more likely.

-

Loss of Phenoxy Radical: A significant peak at m/z 57 would correspond to the [C₃H₅O]⁺ ion, resulting from the loss of a phenoxy radical (•OC₆H₅).

-

Loss of Propionaldehyde Radical: A peak at m/z 93 would correspond to the [C₆H₅O]⁺ ion, resulting from the loss of a propionaldehyde radical.

-

Further Fragmentation: The phenoxy cation could further lose carbon monoxide to give the phenyl cation at m/z 77. The propionaldehyde radical cation could lose CO to give an ethyl cation at m/z 29.

Conclusion

References

A Comprehensive Technical Guide to the Physical Properties of 3-Phenoxybenzaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the key physical properties of 3-Phenoxybenzaldehyde (CAS 39515-51-0), a significant intermediate in chemical synthesis. This document elucidates its boiling point, melting point, and solubility characteristics, grounded in experimental data and theoretical principles. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of these properties, ensuring scientific integrity and reproducibility. This guide is intended to be an essential resource for professionals engaged in research and development where 3-Phenoxybenzaldehyde is a critical component.

A Note on Nomenclature: Initial inquiries for "3-Phenoxypropanal" lead to data corresponding to the closely related but distinct compound, 3-Phenoxybenzaldehyde. This guide will focus on the latter, for which validated physical property data is available.

Core Physicochemical Characteristics of 3-Phenoxybenzaldehyde

3-Phenoxybenzaldehyde is an organic compound with the molecular formula C₁₃H₁₀O₂. Its structure, featuring a phenoxy group at the meta-position of benzaldehyde, dictates its physical and chemical behavior. Understanding these fundamental properties is paramount for its effective handling, application in synthetic pathways, and formulation development.

Data Summary

The critical physical properties of 3-Phenoxybenzaldehyde are summarized in the table below for quick reference. These values are essential for predicting its behavior in various experimental and industrial settings.

| Physical Property | Value | Source(s) |

| Melting Point | 13 °C | [1] |

| Boiling Point | 169-169.5 °C at 11 mm Hg | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., alcohol, benzene, toluene) | [1] |

In-Depth Analysis of Physical Properties

Melting Point: The Transition from Solid to Liquid

The melting point of a substance is a critical indicator of its purity. For 3-Phenoxybenzaldehyde, the experimentally determined melting point is 13 °C[1]. This relatively low melting point indicates that it exists as a liquid under most ambient laboratory conditions. The sharpness of the melting point range is a direct reflection of the sample's purity; impurities will typically depress and broaden the melting range.

The transition from a crystalline solid to a liquid state involves the absorption of energy to overcome the intermolecular forces holding the molecules in a fixed lattice. In the case of 3-Phenoxybenzaldehyde, these forces are primarily van der Waals interactions and dipole-dipole interactions arising from the polar carbonyl group and the ether linkage.

Boiling Point: The Liquid to Vapor Transition

The boiling point of 3-Phenoxybenzaldehyde has been reported as 169-169.5 °C at a reduced pressure of 11 mm Hg[1][2]. It is crucial to note that this value is not at standard atmospheric pressure. Extrapolation to atmospheric pressure would yield a significantly higher boiling point, a common characteristic of high molecular weight organic compounds. The use of reduced pressure for distillation is a standard technique to prevent thermal decomposition of the compound at higher temperatures.

The boiling point is a function of the strength of intermolecular forces, molecular weight, and molecular shape. The phenoxy and benzaldehyde moieties contribute to a relatively high molecular weight and significant dipole-dipole interactions, resulting in a high boiling point.

Solubility Profile: "Like Dissolves Like"

The solubility of 3-Phenoxybenzaldehyde follows the principle of "like dissolves like." It is reported to be insoluble in water but soluble in various organic solvents such as alcohol, benzene, and toluene[1].

-

Insolubility in Water: The large, nonpolar aromatic rings (phenyl and phenoxy groups) dominate the molecular structure, making it hydrophobic. While the aldehyde and ether groups can participate in hydrogen bonding with water to a limited extent, this is insufficient to overcome the hydrophobicity of the bulk of the molecule.

-

Solubility in Organic Solvents: The nonpolar nature of 3-Phenoxybenzaldehyde allows it to readily dissolve in nonpolar or weakly polar organic solvents. Solvents like benzene and toluene, which are aromatic, can effectively solvate the phenyl and phenoxy rings through π-π stacking interactions. Alcohols, being more polar, can interact with the aldehyde and ether functionalities, facilitating dissolution.

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the physical properties of 3-Phenoxybenzaldehyde. These protocols are designed to be self-validating and are based on established laboratory techniques.

Determination of Melting Point

This protocol utilizes the capillary tube method, a standard and reliable technique for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: A small amount of solid 3-Phenoxybenzaldehyde (if below its melting point) is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality Behind Experimental Choices:

-

Slow Heating Rate: A slow and steady heating rate is crucial for ensuring thermal equilibrium between the sample, the heating medium, and the thermometer, leading to an accurate measurement.

-

Small Sample Size: A small, well-packed sample ensures uniform heat distribution throughout the solid.

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point (Reduced Pressure)

This protocol describes the determination of the boiling point at reduced pressure, which is essential for high-boiling, heat-sensitive compounds like 3-Phenoxybenzaldehyde.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Sample Introduction: The distillation flask is charged with 3-Phenoxybenzaldehyde and a few boiling chips to ensure smooth boiling.

-

Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is carefully reduced to the desired level (e.g., 11 mm Hg).

-

Heating: The distillation flask is heated gently.

-

Observation and Data Recording: The temperature is monitored closely. The boiling point is the temperature at which a steady stream of distillate is collected in the receiving flask, and the temperature reading on the thermometer remains constant. The pressure at which this temperature is recorded is also noted.

Causality Behind Experimental Choices:

-

Reduced Pressure: Lowering the pressure above the liquid decreases the temperature required to reach its boiling point, thus preventing thermal degradation.

-

Boiling Chips: These provide nucleation sites for bubbles to form, preventing bumping and ensuring a controlled boiling process.

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of 3-Phenoxybenzaldehyde in various solvents.

Methodology:

-

Solvent Preparation: A series of test tubes are prepared, each containing a measured volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, toluene, hexane).

-

Solute Addition: A small, pre-weighed amount of 3-Phenoxybenzaldehyde (e.g., 10 mg) is added to each test tube.

-

Mixing: Each test tube is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: The mixtures are allowed to stand, and the solubility is observed.

-

Soluble: The solute completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solute dissolves, but a visible amount remains undissolved.

-

Insoluble: The solute does not appear to dissolve, and remains as a separate phase.

-

-

Quantification (Optional): For a more quantitative measure, the undissolved solute can be filtered, dried, and weighed. The amount of solute that dissolved can then be calculated.

Causality Behind Experimental Choices:

-

Vigorous Agitation: This increases the surface area of the solute in contact with the solvent, accelerating the dissolution process.

-

Use of Multiple Solvents: Testing solubility in a range of solvents with varying polarities provides a comprehensive solubility profile of the compound.

Caption: Workflow for Solubility Determination.

Conclusion

The physical properties of 3-Phenoxybenzaldehyde, including its melting point, boiling point under reduced pressure, and solubility characteristics, are fundamental to its application in scientific research and industrial synthesis. This technical guide has provided a comprehensive overview of these properties, supported by established experimental data. The detailed protocols herein offer a robust framework for the empirical validation of these characteristics, empowering researchers and drug development professionals with the knowledge to effectively utilize this versatile compound.

References

An In-depth Technical Guide to 3-Phenoxypropanal: Synthesis, Properties, and Theoretical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxypropanal, a molecule possessing both an ether linkage and a reactive aldehyde functional group, represents a unique chemical scaffold with potential applications in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its likely synthetic routes based on established chemical principles, and a discussion of its theoretical applications. While the historical discovery and specific developmental timeline of this compound are not extensively documented in readily available literature, this paper constructs a likely historical context and proposes robust synthetic protocols rooted in analogous chemical transformations.

Introduction and Chemical Profile

This compound, also known as 3-phenoxypropionaldehyde, is an organic compound with the chemical formula C₉H₁₀O₂.[1] Its structure features a phenoxy group (-O-Ph) attached to a three-carbon aliphatic chain, terminating in an aldehyde (-CHO). This bifunctional nature imparts it with a distinct reactivity profile, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)OCCC=O | PubChem[1] |

| InChI Key | PAXQETGAVVOTSQ-UHFFFAOYSA-N | PubChem[1] |

Historical Context and Discovery

The specific discovery of this compound is not well-documented in historical chemical literature. However, its emergence can be contextualized within the broader development of synthetic organic chemistry, particularly the advancements in forming ether linkages and synthesizing aldehydes. The foundational work on the synthesis of aryl ethers, most notably the Ullmann condensation reaction developed by Fritz Ullmann in the early 20th century, provided a robust method for the formation of the phenoxy moiety.[2][3][4] This reaction, involving the copper-catalyzed coupling of an aryl halide with an alcohol or phenol, became a cornerstone of synthetic chemistry.[2][5]

Concurrently, methods for the synthesis of aldehydes were being refined, including the oxidation of primary alcohols and the reduction of carboxylic acid derivatives. It is plausible that this compound was first synthesized as a laboratory curiosity or as an intermediate in a larger synthetic sequence, rather than as a target molecule of significant initial interest. Its existence is now confirmed through its entry in chemical databases like PubChem, which provides its structural and basic physicochemical data.[1]

Proposed Synthetic Routes

While specific, peer-reviewed synthetic procedures for this compound are not abundant, its structure suggests several logical and well-established synthetic strategies. The following protocols are proposed based on analogous reactions for similar compounds, particularly the synthesis of 3-phenoxybenzaldehyde.

Ullmann-Type Ether Synthesis: A Plausible Primary Route

The most probable and industrially scalable synthesis of this compound would likely involve a variation of the Ullmann condensation. This approach leverages the formation of the key carbon-oxygen bond between the phenyl ring and the propanal backbone. Due to the reactivity of the aldehyde group under the harsh conditions of a classic Ullmann reaction, a protection strategy is necessary.

Workflow Diagram: Ullmann-Type Synthesis of this compound

Caption: Proposed synthetic workflow for this compound via Ullmann condensation.

Step-by-Step Experimental Protocol:

-

Acetal Protection of 3-Bromopropanal:

-

To a solution of 3-bromopropanal in a non-polar solvent such as toluene, add a slight excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the acetal, 2-(2-bromoethyl)-1,3-dioxolane.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected aldehyde.

-

-

Ullmann Condensation with Phenol:

-

In a reaction vessel, combine the 2-(2-bromoethyl)-1,3-dioxolane, a slight excess of phenol, a copper catalyst (e.g., copper(I) iodide or copper powder), and a suitable base (e.g., potassium carbonate or cesium carbonate) in a high-boiling polar solvent like DMF or NMP.

-

Heat the mixture to a high temperature (typically 120-180 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product is 2-(2-phenoxyethyl)-1,3-dioxolane.

-

-

Hydrolysis (Deprotection):

-

Dissolve the crude 2-(2-phenoxyethyl)-1,3-dioxolane in a mixture of a water-miscible solvent like acetone or THF and an aqueous acid (e.g., 1M HCl).

-

Stir the mixture at room temperature until the deprotection is complete, as indicated by TLC or GC-MS.

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography.

-

Alternative Synthetic Strategies

a) Michael Addition of Phenol to Acrolein:

A potentially more direct route involves the Michael addition of phenol to acrolein. This reaction would need to be carefully controlled to favor the 1,4-addition to the α,β-unsaturated aldehyde.

Reaction Scheme: Michael Addition

Caption: Michael addition of phenol to acrolein.

This approach, while atom-economical, may be complicated by polymerization of acrolein and the potential for side reactions. The choice of a suitable base catalyst would be critical to promote the desired conjugate addition while minimizing unwanted side products.

b) Oxidation of 3-Phenoxy-1-propanol:

If 3-phenoxy-1-propanol is readily available, a straightforward oxidation would yield the target aldehyde. A variety of mild oxidizing agents could be employed to minimize over-oxidation to the carboxylic acid.

Step-by-Step Experimental Protocol (Oxidation):

-

Preparation of 3-Phenoxy-1-propanol: This precursor can be synthesized via a Williamson ether synthesis between sodium phenoxide and 3-bromo-1-propanol.

-

Oxidation:

-

Dissolve 3-phenoxy-1-propanol in a suitable solvent like dichloromethane.

-

Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine).

-

Stir the reaction at the appropriate temperature (typically room temperature for PCC, or low temperature for Swern) until the starting alcohol is consumed.

-

Work up the reaction mixture according to the chosen oxidation method to isolate the crude this compound.

-

Purify the product by column chromatography or vacuum distillation.

-

Potential Applications and Future Directions

The bifunctional nature of this compound opens up avenues for its use in several areas of chemical synthesis:

-

Pharmaceutical Intermediates: The phenoxy group is a common motif in many pharmaceutical compounds. The aldehyde functionality of this compound allows for further elaboration of the carbon skeleton through reactions such as aldol condensations, Wittig reactions, and reductive aminations, making it a potential building block for novel drug candidates.

-

Fragrance and Flavor Chemistry: Aryl ethers and aldehydes are classes of compounds often associated with pleasant aromas. While the specific olfactory properties of this compound are not widely reported, its structure suggests it could be investigated as a potential fragrance component or a precursor to other aromatic compounds.

-

Polymer and Materials Science: The aldehyde group can participate in polymerization reactions, suggesting that this compound could be explored as a monomer for the synthesis of novel polymers with tailored properties conferred by the phenoxy side chain.

Conclusion

This compound is a chemical entity with significant synthetic potential that appears to be underexplored in the scientific literature. While its direct discovery and history are not clearly documented, its synthesis can be confidently proposed based on well-established and robust organic reactions such as the Ullmann condensation and the oxidation of primary alcohols. The protocols and theoretical applications outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the chemistry and potential of this versatile molecule. Further research into the specific reaction conditions for its synthesis and an investigation into its biological and material properties are warranted.

References

A Theoretical Chemist's Guide to the Conformational Landscape of 3-Phenoxypropanal

This technical guide provides a comprehensive framework for the theoretical investigation of 3-phenoxypropanal's conformational preferences. Designed for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple protocol, offering a deep dive into the causality behind methodological choices to ensure a robust, accurate, and self-validating computational study.

Introduction: The Significance of Molecular Shape

This compound (C₉H₁₀O₂) is a molecule characterized by a flexible propanal chain linked to a rigid phenyl group via an ether linkage.[1] Its conformational flexibility, arising from the rotation around several single bonds, dictates its three-dimensional structure. This structure is paramount as it governs the molecule's interactions with biological targets, such as enzyme active sites or receptors. Understanding the accessible low-energy conformations is a critical step in rational drug design, as the bioactive conformation may not be the global minimum in isolation. This guide outlines a validated, first-principles approach to map the potential energy surface (PES) of this compound and characterize its stable conformers.

PART 1: A Validated Workflow for Conformational Analysis

The accurate determination of conformational energies requires a multi-step computational protocol that systematically explores, refines, and validates the potential energy surface. The workflow is designed to be both computationally efficient and scientifically rigorous, mitigating common pitfalls such as missing the global minimum or misinterpreting stationary points.

Experimental Protocol: Computational Workflow

-

Initial 3D Structure Generation :

-

Construct the 3D structure of this compound using molecular building software (e.g., Avogadro, ChemDraw).

-

Perform an initial, rapid geometry optimization using a low-cost method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry.

-

-

Conformational Search :

-

Identify all rotatable single bonds (torsion angles) that significantly influence the overall conformation. For this compound, these are primarily the C-C and C-O bonds of the side chain.

-

Employ a robust conformational search algorithm. A common strategy is a systematic search, where each dihedral angle is rotated by a defined increment. However, this can suffer from a combinatorial explosion in the number of calculations.[2]

-

A more efficient alternative is a stochastic or semi-empirical quantum mechanical approach. The GFN2-xTB tight-binding method, as used in tools like CREST, is highly effective for generating a comprehensive set of low-energy conformer candidates.[3][4] This method provides a good balance between speed and accuracy for an initial exploration of the PES.

-

-

Quantum Mechanical Refinement :

-

Take the unique conformers generated from the initial search (typically those within a 10-15 kcal/mol window of the lowest energy structure).

-

Perform full geometry optimization on each candidate using Density Functional Theory (DFT).

-

Choice of Functional and Basis Set : The selection is critical for accuracy.

-

Functional : The M06-2X functional is highly recommended as it is well-parameterized to handle the non-covalent interactions (like dispersion and weak hydrogen bonds) that are crucial in determining the conformational preferences of flexible molecules.[5][6] B3LYP is a viable, though often less accurate, alternative for such systems.

-

Basis Set : A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ offers a good compromise between accuracy and computational cost. The inclusion of diffuse functions (+) is important for accurately describing lone pairs and non-covalent interactions.

-

-

The combination M06-2X/6-311+G(d,p) represents a robust level of theory for this application.

-

-

Validation and Analysis :

-

Perform a vibrational frequency calculation at the same level of theory for every optimized structure. The absence of imaginary frequencies confirms that each structure is a true local minimum on the potential energy surface.

-

Calculate the zero-point vibrational energy (ZPVE) and thermal corrections to obtain the relative Gibbs free energies (ΔG) at a standard temperature (e.g., 298.15 K).

-

Analyze the key dihedral angles and intramolecular distances of the lowest-energy conformers to identify stabilizing interactions, such as intramolecular hydrogen bonds (e.g., C-H···O) or n→π* interactions between the ether oxygen and the phenyl ring.[7]

-

Workflow Visualization

The following diagram illustrates the hierarchical approach to conformational analysis, ensuring computational resources are focused on the most relevant structures.

Caption: A hierarchical workflow for robust computational conformational analysis.

PART 2: Interpreting the Conformational Landscape

The flexibility of this compound is primarily defined by rotation around four key bonds. The interplay between these rotations determines whether the molecule adopts an extended, linear shape or a more compact, folded one.

Key Dihedral Angles

The following diagram highlights the crucial torsion angles governing the molecule's shape.

Caption: Key dihedral angles (τ1-τ4) in this compound.

-

τ1 (C-O-C-C): Governs the orientation of the propanal chain relative to the phenoxy plane.

-

τ2 (O-C-C-C): A critical angle that influences the proximity of the aldehyde group to the phenyl ring.

-

τ3 (C-C-C=O): Determines the orientation of the carbonyl group.

-

τ4 (Rotation of Phenyl Ring): While the phenyl ring itself is rigid, its rotation relative to the ether linkage can have minor energetic consequences.

The final conformational energies are a delicate balance of competing factors:

-

Steric Hindrance: Repulsive interactions that disfavor conformations where bulky groups are close in space.

-

Intramolecular Interactions: Attractive forces, such as weak hydrogen bonds (e.g., between an aldehydic C-H and the ether oxygen) or dispersion interactions (van der Waals forces) between the alkyl chain and the aromatic ring, can stabilize folded conformations.[8]

-

Torsional Strain: The inherent energetic cost of deviating from ideal staggered (e.g., anti, gauche) dihedral angles.

Hypothetical Data Presentation

Upon completion of the computational workflow, the results should be tabulated for clear comparison. The table below presents a hypothetical summary for the three lowest-energy conformers.

| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) | τ1 (°) | τ2 (°) | τ3 (°) | Key Intramolecular Contacts |

| CONF-1 | 0.00 | 0.00 | 75.3 | 178.5 | 179.2 | -15.1 | Extended, minimal steric strain |

| CONF-2 | 0.85 | 1.10 | 14.1 | -95.3 | 70.1 | 175.4 | Folded; C-H···O interaction (2.5 Å) |

| CONF-3 | 1.20 | 1.55 | 6.8 | 177.9 | 68.8 | -178.2 | Gauche; C-H···π interaction |

Note: These values are illustrative examples for demonstration purposes.

PART 3: Bridging Theory with Experimental Validation

While this guide focuses on theoretical methods, a robust scientific investigation requires experimental validation. The computational results serve as a powerful predictive tool to guide and interpret experimental findings.

-

Vibrational Spectroscopy: The calculated harmonic frequencies for each stable conformer can be used to simulate an infrared (IR) spectrum. This theoretical spectrum can be compared with an experimental gas-phase or matrix-isolation IR spectrum to confirm the presence of predicted conformers.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts and spin-spin coupling constants can be calculated for each conformer. The experimentally observed values will be a Boltzmann-weighted average of the values for all populated conformers. A strong correlation between the predicted and experimental average provides confidence in the computed conformational distribution.

Conclusion

The theoretical study of this compound's conformation is a task achievable with high fidelity through modern computational chemistry. By employing a hierarchical workflow that begins with a broad, cost-effective search and proceeds to high-level DFT refinement and validation, researchers can build a reliable model of the conformational landscape. This understanding of the molecule's preferred shapes, and the subtle energetic balance that governs them, is an indispensable tool for predicting its physicochemical properties and its potential as a bioactive agent.

References

- 1. This compound | C9H10O2 | CID 10986412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Specific interactions and mechanism of association in highly viscous aldehyde 3-phenylpropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

3-Phenoxypropanal CAS number 22409-86-5

An In-Depth Technical Guide to 3-Phenoxypropanal (CAS 22409-86-5): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 22409-86-5), a bifunctional organic molecule featuring both an aldehyde and a phenoxy ether moiety. While specific experimental data for this compound is limited in publicly accessible literature, this document, intended for researchers, scientists, and drug development professionals, consolidates its known properties and provides expert-driven predictions and protocols based on established chemical principles and data from closely related analogues. The guide covers physicochemical properties, detailed protocols for its logical synthesis via oxidation of 3-phenoxy-1-propanol, in-depth predicted spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS), analysis of its chemical reactivity, potential applications as a synthetic intermediate, and a discussion on safety and handling.

Chemical Identity and Physicochemical Properties

This compound is an aromatic aldehyde ether. Its structure combines a reactive aldehyde group, a flexible three-carbon aliphatic chain, and a stable phenoxy group. This combination makes it a potentially versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Properties of this compound

| Parameter | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-phenoxypropionaldehyde, Propanal, 3-phenoxy- | [1] |

| CAS Number | 22409-86-5 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | No data available (predicted to be a liquid) | |

| Boiling Point | No data available | [2] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |

| SMILES | C1=CC=C(C=C1)OCCC=O | [1] |

| InChIKey | PAXQETGAVVOTSQ-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Parameter | Value | Source |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Complexity | 106 | [1] |

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is scarce, the most logical and established route is the mild oxidation of the corresponding primary alcohol, 3-phenoxy-1-propanol. The choice of oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid, 3-phenoxypropanoic acid. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation are ideal for this transformation as they are selective for the formation of aldehydes from primary alcohols.[3][4]

Logical Synthesis Pathway: Oxidation of 3-Phenoxy-1-propanol

The synthesis can be envisioned as a two-step process starting from phenol and 3-bromo-1-propanol to first form the precursor alcohol, followed by its oxidation.

Caption: Logical two-step synthesis route to this compound.

Experimental Protocol: Synthesis via PCC Oxidation

This protocol describes a representative procedure for the oxidation of 3-phenoxy-1-propanol to this compound using Pyridinium Chlorochromate (PCC).

Materials:

-

3-Phenoxy-1-propanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Celite® or silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) and a small amount of Celite® in anhydrous DCM. The use of Celite® prevents the formation of a tar-like precipitate that can complicate stirring and workup.[3]

-

Addition of Alcohol: Dissolve 3-phenoxy-1-propanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred PCC suspension at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite® to remove the chromium salts and other solid byproducts. Wash the filter pad thoroughly with additional diethyl ether.

-

Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Note: A mild oxidant like PCC is chosen because stronger oxidants (e.g., KMnO₄, Jones reagent) would likely lead to the formation of the corresponding carboxylic acid, which is generally more thermodynamically stable. The anhydrous conditions are crucial as the presence of water can facilitate over-oxidation.[3]

Spectroscopic and Analytical Characterization

No experimental spectra for this compound are readily available. This section provides a predicted analysis based on the known spectral characteristics of its constituent functional groups: a monosubstituted benzene ring, an alkyl-aryl ether, and a terminal aldehyde.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 9.8 (t, 1H): Aldehyde proton (-CHO). The triplet splitting is due to coupling with the adjacent CH₂ group.

-

δ 7.3-7.2 (m, 2H): Aromatic protons (meta-H) of the phenoxy group.

-

δ 7.0-6.9 (m, 3H): Aromatic protons (ortho-H and para-H) of the phenoxy group.

-

δ 4.2 (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

-

δ 3.0 (dt, 2H): Methylene protons adjacent to the aldehyde group (-CH₂-CHO). The splitting pattern would be a doublet of triplets due to coupling with both the aldehyde proton and the other methylene group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~201: Aldehyde carbonyl carbon (C=O).

-

δ ~158: Aromatic quaternary carbon attached to the ether oxygen (C-O).

-

δ ~129: Aromatic CH carbons (meta-C).

-

δ ~121: Aromatic CH carbon (para-C).

-

δ ~114: Aromatic CH carbons (ortho-C).

-

δ ~65: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

-

δ ~43: Methylene carbon adjacent to the aldehyde group (-CH₂-CHO).

Predicted Infrared (IR) Spectrum

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2900-2800 cm⁻¹: Aliphatic C-H stretch.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretch of the aldehyde proton (Fermi doublet).

-

~1725 cm⁻¹: Strong, sharp C=O stretch of the aldehyde. This is one of the most diagnostic peaks.

-

~1600 & ~1490 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1240 cm⁻¹: Asymmetric C-O-C stretch of the aryl-alkyl ether.

-

~1040 cm⁻¹: Symmetric C-O-C stretch of the aryl-alkyl ether.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z = 150. Key fragmentation patterns would likely involve:

-

Alpha-cleavage: Loss of a hydrogen radical to give a stable acylium ion at m/z = 149.

-

Ether Cleavage: Cleavage of the C-O bond is characteristic of ethers. A prominent peak at m/z = 94 corresponding to the phenoxy radical cation ([C₆H₅O]⁺) is expected.

-

McLafferty Rearrangement: While possible, it may not be the most dominant pathway.

-

Loss of CHO: A peak at m/z = 121 ([M-29]⁺) corresponding to the loss of the formyl group.

Caption: Analytical workflow for the characterization of this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by its aldehyde functional group, making it a valuable synthetic intermediate. The phenoxy group is relatively stable and unreactive under many conditions, allowing for selective transformations of the aldehyde.

Key Reactions:

-

Oxidation: Can be easily oxidized to 3-phenoxypropanoic acid using common oxidizing agents.

-

Reduction: The aldehyde can be reduced to the primary alcohol, 3-phenoxy-1-propanol, using reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) would yield various secondary and tertiary amines, which are common structures in pharmaceuticals.

-

Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene.

-

Aldol and Knoevenagel Condensations: The aldehyde can participate in carbon-carbon bond-forming reactions, serving as an electrophile.

-

Heterocycle Synthesis: Aldehydes are crucial building blocks for a vast array of heterocyclic compounds (e.g., pyridines, pyrimidines, thiazoles) which form the core of many drugs.[5] For instance, this compound could react with amines and other reagents in multicomponent reactions to build complex molecular scaffolds.[6]

Caption: Potential of this compound as a building block in drug development.

While direct applications of this compound in marketed drugs are not documented, its structure is analogous to intermediates used in pharmaceutical synthesis. For example, related propanol derivatives are key intermediates for various active pharmaceutical ingredients (APIs).[7][8] The combination of the phenoxy group and the reactive aldehyde makes this compound a high-potential starting material for the synthesis of novel compounds in drug discovery programs.

Safety and Toxicology

No specific Material Safety Data Sheet (MSDS) or detailed toxicological data for this compound (CAS 22409-86-5) is readily available. Therefore, a risk assessment must be based on the general toxicity of related chemical classes: aromatic aldehydes and ethers.

-

General Aldehyde Toxicity: Aldehydes are generally reactive electrophiles and can cause irritation to the skin, eyes, and respiratory system.[9] Some aldehydes are known skin sensitizers. Due to their reactivity with biological macromolecules, chronic exposure can be a concern.

-

Handling Precautions: Based on general principles for handling reactive aldehydes, the following precautions are recommended:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended by suppliers, to prevent oxidation.[2]

-

Conclusion

This compound is a structurally interesting molecule with significant potential as a versatile intermediate in organic synthesis, particularly for the construction of complex molecules relevant to the pharmaceutical and fine chemical industries. While a lack of direct experimental data necessitates a predictive approach to its characterization and synthesis, established chemical principles provide a robust framework for its handling and application. The protocols and predicted data within this guide offer a solid foundation for researchers to synthesize, characterize, and explore the synthetic utility of this compound, paving the way for the development of novel chemical entities.

References

- 1. This compound | C9H10O2 | CID 10986412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 22409-86-5|this compound|BLD Pharm [bldpharm.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Synonyms for 3-Phenoxypropanal (e.g., 3-phenoxypropionaldehyde)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Phenoxypropanal (also known as 3-phenoxypropionaldehyde), a versatile aromatic aldehyde. While less ubiquitous than its close analog 3-phenylpropanal, this compound and its derivatives hold potential in various scientific domains, including as intermediates in pharmaceutical synthesis. This document delves into its chemical identity, synthesis, reactivity, potential applications, and analytical and safety considerations, offering a foundational resource for professionals in research and development.

Chemical Identity and Synonyms

This compound is a member of the phenoxy-aldehyde class of organic compounds. A clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication in a research context.

Primary Synonyms:

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing across various chemical databases and publications.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 22409-86-5 | PubChem[1] |

| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| InChI Key | PAXQETGAVVOTSQ-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC=C(C=C1)OCCC=O | PubChem[1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for designing synthetic routes, purification protocols, and formulation strategies.

| Property | Value | Source |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of interest for medicinal chemists. While specific, high-yield synthetic routes for the parent compound are not extensively detailed in readily available literature, general principles of ether and aldehyde synthesis can be applied.

A plausible synthetic approach involves the Williamson ether synthesis between a phenoxide and a 3-halopropanal derivative, or the oxidation of the corresponding alcohol, 3-phenoxy-1-propanol. The reactivity of this compound is primarily dictated by its aldehyde functional group, making it susceptible to nucleophilic attack, oxidation, and reduction.

Caption: Plausible synthetic routes to this compound.

The aldehyde's reactivity is a double-edged sword; it provides a handle for further molecular elaboration but also contributes to its potential instability, particularly towards oxidation to the corresponding carboxylic acid, 3-phenoxypropanoic acid.[2]

Applications in Drug Discovery and Development

While direct applications of this compound in approved pharmaceuticals are not prominent, its structural motif is of significant interest in medicinal chemistry. Aldehydes are versatile intermediates in the synthesis of a wide range of bioactive molecules and active pharmaceutical ingredients (APIs).[3][4] The phenoxy group is a common feature in many drugs, contributing to favorable pharmacokinetic properties.

The biological activity of phenoxy derivatives is diverse, with examples of antitumor, anticancer, antifungal, and antibacterial properties.[5] Furthermore, phenylpropanoid derivatives, a class to which this compound is related, have been investigated for a wide range of biological activities, including antimicrobial and antioxidant effects.[6] The aldehyde functionality of this compound allows for its incorporation into various heterocyclic scaffolds, a common strategy in the design of novel therapeutic agents.

Caption: Role of this compound in a drug discovery workflow.

Analytical Methodologies

The characterization and quantification of this compound require a suite of analytical techniques to ensure its identity, purity, and stability.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. The proton NMR spectrum would be expected to show characteristic signals for the aldehyde proton, the aromatic protons of the phenoxy group, and the two methylene groups of the propyl chain.

-

Mass Spectrometry (MS): MS, often coupled with gas chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and the analysis of impurities.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for the analysis of aromatic aldehydes.[7][8][9] Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection sensitivity.[8][9]

-

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: HPLC Analysis of Aromatic Aldehydes (General Method)

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile).

-

For trace analysis, derivatization with DNPH may be performed.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.[8]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Detection: UV detection at a wavelength appropriate for the phenoxy-aldehyde chromophore (e.g., around 270 nm) or at 360 nm for DNPH derivatives.[8]

-

Injection Volume: 10-20 µL.[8]

-

-

Data Analysis:

-

Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

-

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, general guidelines for handling aldehydes should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[10][11][12][13] The container should be tightly sealed to prevent oxidation.[10][11][12][13]

-

Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.[10][11]

Degradation and Stability

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses. The primary degradation pathway is likely oxidation of the aldehyde group to a carboxylic acid.[2] Exposure to air and light can accelerate this process. The ether linkage is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions.[2] The degradation of phenoxy compounds in the environment can occur through biodegradation and photodegradation.[14][15]

Conclusion

This compound, while not as extensively studied as some of its analogs, represents a valuable building block for synthetic and medicinal chemistry. Its combination of a reactive aldehyde functionality and a phenoxy moiety makes it an attractive intermediate for the synthesis of potentially bioactive molecules. A thorough understanding of its chemical properties, reactivity, and analytical characterization is essential for its effective utilization in research and development. Further investigation into the biological activities of its derivatives could unveil novel therapeutic applications.

References

- 1. This compound | C9H10O2 | CID 10986412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Bioevaluation and molecular docking analysis of novel phenylpropanoid derivatives as potent food preservative and anti-microbials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. auroraprosci.com [auroraprosci.com]

- 9. epa.gov [epa.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Synthesis of 3-Phenoxypropanal from Phenol and Acrolein

Abstract: This document provides a comprehensive technical guide for the synthesis of 3-phenoxypropanal, a valuable chemical intermediate. The primary synthetic route detailed herein is the conjugate addition of phenol to acrolein. This guide elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines purification techniques, and addresses potential challenges and side reactions. The content is structured to provide researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge for the successful synthesis and isolation of this compound.

Introduction and Scientific Background

This compound is an aldehyde of interest in organic synthesis, serving as a versatile precursor for more complex molecules in the pharmaceutical and fragrance industries. Its structure combines an aromatic ether with a reactive aldehyde functionality, making it a useful building block. The synthesis from phenol and acrolein represents an atom-economical approach, utilizing readily available starting materials.

The core transformation is a Michael (or conjugate) addition reaction. In this process, phenol, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated aldehyde, acrolein. The choice of catalyst is critical to facilitate the nucleophilic attack while mitigating undesirable side reactions, such as the polymerization of acrolein or the formation of phenol-acrolein resins.[1] While strong acids or bases can catalyze the reaction, they often lead to these unwanted products.[1] Therefore, this protocol employs a milder catalytic system to favor the formation of the desired monosubstituted product.

Reaction Mechanism: The Michael Addition Pathway

The reaction proceeds via a base-catalyzed Michael addition. A weak base is used to deprotonate a small fraction of the phenol, generating the highly nucleophilic phenoxide ion. This ion then attacks the electron-deficient β-carbon of acrolein. The resulting enolate intermediate is subsequently protonated by the solvent or remaining phenol to yield the final product, this compound.

The key steps are:

-

Deprotonation: A catalytic amount of base removes the acidic proton from phenol to form the sodium phenoxide salt.

-

Nucleophilic Attack: The phenoxide ion attacks the β-carbon of the acrolein molecule.

-

Protonation: The resulting enolate intermediate is protonated to yield the final aldehyde product.

References

Application Notes & Protocols: A Mechanistic Approach to the Synthesis of 3-Phenoxypropanal